4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole is a fluorinated heterocyclic compound with the molecular formula C8H4F4NS. This compound is characterized by the presence of four fluorine atoms and a methyl group attached to a benzothiazole ring.
Vorbereitungsmethoden
The synthesis of 4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole involves several steps and specific reaction conditions. One common method involves the Claisen rearrangement of prop-2-enyl 2,3,4,5-tetrafluorophenyl sulphide in the presence of diethylaniline. This reaction yields 4,5,6,7-tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen, which can be further processed to obtain the desired compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrafluoro-2-methyl-1,3-benzothiazole can be compared with other similar compounds, such as:
- 4,5,6,7-Tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen
- 5,6,7,8-Tetrafluorothiochroman
- 4,6,7-Trifluoro-2,3-dihydro-2-methyl-1-benzothiophen
These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents.
Eigenschaften
CAS-Nummer |
70016-00-1 |
---|---|
Molekularformel |
C8H3F4NS |
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
4,5,6,7-tetrafluoro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H3F4NS/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h1H3 |
InChI-Schlüssel |
MDVWTPBRQGXJRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=C(C(=C2S1)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.